molecular formula C16H30Cl2O B14303879 Hexadecanal, 2,2-dichloro- CAS No. 119450-46-3

Hexadecanal, 2,2-dichloro-

Cat. No.: B14303879
CAS No.: 119450-46-3
M. Wt: 309.3 g/mol
InChI Key: OCFYQJAFTSCJID-UHFFFAOYSA-N
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Description

2,2-Dichlorohexanal (CAS RN: 57024-78-9) is a chlorinated aldehyde with the molecular formula C₆H₁₀Cl₂O and an average molecular mass of 169.045 g/mol . Its structure features a hexanal backbone substituted with two chlorine atoms at the second carbon position (Figure 1). The compound’s IUPAC name, 2,2-dichlorohexanal, reflects this substitution pattern. The aldehyde functional group at position 1 confers typical reactivity, such as nucleophilic addition and oxidation, while the electron-withdrawing chlorine atoms may enhance electrophilicity at the carbonyl carbon. ChemSpider lists this compound under ID 2006724, and its monoisotopic mass is 168.010870 Da .

Note: The term "Hexadecanal, 2,2-dichloro-" in the query likely refers to a 16-carbon aldehyde derivative. This article focuses on 2,2-dichlorohexanal (a 6-carbon aldehyde), as it is the only relevant chlorinated aldehyde described in the evidence.

Properties

CAS No.

119450-46-3

Molecular Formula

C16H30Cl2O

Molecular Weight

309.3 g/mol

IUPAC Name

2,2-dichlorohexadecanal

InChI

InChI=1S/C16H30Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15-19/h15H,2-14H2,1H3

InChI Key

OCFYQJAFTSCJID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanal, 2,2-dichloro- typically involves the chlorination of hexadecanal. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully monitored to ensure the selective chlorination at the 2,2-position.

Industrial Production Methods

In an industrial setting, the production of Hexadecanal, 2,2-dichloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecanal, 2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Hexadecanoic acid, 2,2-dichloro-

    Reduction: Hexadecanol, 2,2-dichloro-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecanal, 2,2-dichloro- has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2,2-dichlorohexanal with structurally analogous compounds, emphasizing molecular features, physicochemical properties, and reactivity.

Hexane, 2,2-dichloro (C₆H₁₂Cl₂)

  • Molecular Formula : C₆H₁₂Cl₂
  • Molecular Weight : 155.065 g/mol
  • Structure : A saturated alkane with two chlorine atoms at the second carbon.
  • Key Differences :
    • Functional Group: Lacks the aldehyde group, making it chemically inert compared to 2,2-dichlorohexanal.
    • Reactivity: As an alkane, it undergoes substitution or elimination reactions under harsh conditions, whereas the aldehyde group in 2,2-dichlorohexanal allows for oxidation (e.g., to carboxylic acid) or condensation reactions.
    • Applications: Alkanes like 2,2-dichlorohexane are often solvents or intermediates in organic synthesis, while chlorinated aldehydes may serve as building blocks for agrochemicals or pharmaceuticals .

Hexanal, 2,2-dimethyl (C₈H₁₆O)

  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.212 g/mol
  • Structure : A branched aldehyde with two methyl groups at the second carbon.
  • Key Differences :
    • Substituent Effects: Methyl groups are electron-donating, reducing the electrophilicity of the aldehyde compared to the electron-withdrawing chlorines in 2,2-dichlorohexanal.
    • Steric Hindrance: Bulkier methyl groups may hinder nucleophilic attack at the carbonyl carbon, whereas chlorine’s smaller size allows easier access.
    • Boiling Point: Higher molecular weight of 2,2-dichlorohexanal (169 vs. 128 g/mol) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to polar C-Cl bonds .

Cypermethrin Derivatives (e.g., Alpha-Cypermethrin)

  • Structure: Contains a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane moiety esterified to a cyanophenoxybenzyl group .
  • Key Differences :
    • Functional Class: Cypermethrin is a pyrethroid ester, whereas 2,2-dichlorohexanal is an aldehyde.
    • Chlorine Placement: Both compounds feature 2,2-dichloro substitution, but in cypermethrin, the dichlorovinyl group contributes to insecticidal activity by enhancing stability and binding to sodium channels .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Key Applications
2,2-Dichlorohexanal C₆H₁₀Cl₂O 169.045 Aldehyde Cl, Cl at C2 Organic synthesis
Hexane, 2,2-dichloro C₆H₁₂Cl₂ 155.065 Alkane Cl, Cl at C2 Solvent, intermediate
Hexanal, 2,2-dimethyl C₈H₁₆O 128.212 Aldehyde CH₃, CH₃ at C2 Flavor/fragrance industry
Alpha-Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.29 Ester Dichlorovinyl group Insecticide

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